Cas no 729578-92-1 (2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide)

2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a phenyl ring substituted with a pyrrolidine sulfonyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloroacetamide group enables nucleophilic substitution reactions, while the pyrrolidine sulfonyl moiety enhances solubility and stability. Its well-defined molecular architecture allows for precise functionalization, supporting applications in drug discovery and material science. The compound’s high purity and consistent performance make it suitable for research and industrial processes requiring reliable building blocks. Proper handling and storage are recommended due to its reactive chloro substituent.
2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide structure
729578-92-1 structure
Product name:2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide
CAS No:729578-92-1
MF:C12H15N2O3SCl
Molecular Weight:302.777
CID:3104931
PubChem ID:3865673

2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-[3-(pyrrolidine-1-sulfonyl)-phenyl]-acetamide
    • 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
    • 729578-92-1
    • 2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide
    • DTXSID801210181
    • EN300-01859
    • 861-111-5
    • 2-chloro-N-(3-(pyrrolidine-1-sulfonyl)phenyl)acetamide
    • C12H15ClN2O3S
    • 2-Chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]acetamide
    • 2-Chloro-N-(3-(1-pyrrolidinylsulfonyl)phenyl)acetamide
    • G38502
    • AKOS000115730
    • Z56896215
    • 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide
    • インチ: InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-10-4-3-5-11(8-10)19(17,18)15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16)
    • InChIKey: UHIJKXVJEIQICX-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 302.0491912Da
  • 同位素质量: 302.0491912Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 415
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 74.9Ų

2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-01859-2.5g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
2.5g
$558.0 2023-04-29
Enamine
EN300-01859-10.0g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
10g
$1224.0 2023-04-29
Enamine
EN300-01859-5.0g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
5g
$825.0 2023-04-29
1PlusChem
1P019HFB-100mg
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
100mg
$117.00 2025-03-03
1PlusChem
1P019HFB-5g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
5g
$952.00 2025-03-03
1PlusChem
1P019HFB-10g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
10g
$1575.00 2024-04-21
Aaron
AR019HNN-5g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
5g
$1160.00 2025-02-28
Aaron
AR019HNN-1g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
1g
$416.00 2025-02-28
Enamine
EN009-7379-0.5g
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
0.5g
$197.0 2023-10-28
Aaron
AR019HNN-50mg
2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
729578-92-1 91%
50mg
$89.00 2025-02-28

2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide 関連文献

2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamideに関する追加情報

Introduction to 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide (CAS No: 729578-92-1)

2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide, identified by the Chemical Abstracts Service Number (CAS No) 729578-92-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by a chlorinated phenyl ring coupled with a pyrrolidine-1-sulfonyl substituent, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural framework of 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide incorporates several key functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a chloro group on the phenyl ring enhances electrophilicity, facilitating various nucleophilic substitution reactions. Concurrently, the pyrrolidine-1-sulfonyl moiety introduces both steric bulk and hydrogen bonding capabilities, which can be exploited in designing molecules with improved binding affinity and selectivity.

In recent years, the pharmaceutical industry has increasingly focused on developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The scaffold of 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide aligns well with this trend, as it provides a versatile platform for structure-based drug design. For instance, its ability to interact with hydrophilic pockets in protein targets suggests potential applications in modulating enzymes such as kinases, proteases, and other therapeutic targets.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Preliminary studies have indicated that derivatives of 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide may exhibit inhibitory activity against certain kinases implicated in cancer progression. The pyrrolidine-sulfonyl group, in particular, has been identified as a critical pharmacophore in several kinase inhibitors, highlighting the compound's relevance in oncology research.

The synthesis of 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps typically include chlorination of a phenyl precursor, followed by sulfonylation with a pyrrolidine derivative. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide with biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its efficacy as a drug candidate. Additionally, virtual screening techniques have been utilized to identify potential analogs with enhanced pharmacological properties.

The pharmacokinetic profile of 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide is another critical factor that must be evaluated during drug development. Preliminary data suggest that this compound exhibits moderate solubility in water and favorable metabolic stability, making it a promising candidate for further clinical investigation. However, additional studies are needed to assess its bioavailability, distribution, and excretion pathways to ensure its suitability for therapeutic use.

In conclusion, 2-Chloro-N-3-(Pyrrolidine-1-Sulfonyl)PhenylAcetamide (CAS No: 729578-92-1) represents a significant advancement in medicinal chemistry research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to evolve, further exploration of this compound and its derivatives is expected to yield valuable insights into new treatment strategies for various diseases.

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